molecular formula C31H30N2O4S B1615744 3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide CAS No. 38219-91-9

3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide

Cat. No.: B1615744
CAS No.: 38219-91-9
M. Wt: 526.6 g/mol
InChI Key: OVSHMCBRVQWMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes benzene rings, amide groups, and sulfonyl functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor modulator, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanamide, N-(4-methylphenyl)-
  • 3-Phenyl-N-(p-tolyl)propanamide

Uniqueness

3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide is unique due to its complex structure and diverse functional groups, which confer a wide range of chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

38219-91-9

Molecular Formula

C31H30N2O4S

Molecular Weight

526.6 g/mol

IUPAC Name

N-[4-[(4-methylphenyl)-(3-phenylpropyl)sulfamoyl]phenyl]-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C31H30N2O4S/c1-24-14-18-28(19-15-24)33(22-8-11-25-9-4-2-5-10-25)38(36,37)29-20-16-27(17-21-29)32-31(35)23-30(34)26-12-6-3-7-13-26/h2-7,9-10,12-21H,8,11,22-23H2,1H3,(H,32,35)

InChI Key

OVSHMCBRVQWMHK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC(=O)C4=CC=CC=C4

Key on ui other cas no.

38219-91-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.